molecular formula C9H13NO2 B1330376 Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-45-3

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1330376
CAS No.: 2199-45-3
M. Wt: 167.2 g/mol
InChI Key: NJUXFNQDUIJYPO-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H13NO2 . It is used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors and their metabolites .


Synthesis Analysis

This compound can be synthesized by the aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques including 1H NMR spectroscopy and X-ray analysis .


Chemical Reactions Analysis

The condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases . The reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 167.205 Da . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

1. Non-linear Optical Material Applications

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate derivatives exhibit potential as non-linear optical (NLO) materials. A study demonstrated that the compound ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from this compound, showed significant hyperpolarizability indicating its suitability for NLO applications (Singh et al., 2014).

2. Molecular Structure and Spectroscopy Analysis

The molecular structure and spectroscopic properties of various derivatives have been extensively studied. For instance, ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited properties conducive to the formation of hydrogen-bonded dimers in the solid state, as well as displaying strong electrophilic characteristics (Singh et al., 2013).

3. Synthesis of New Heterocyclic Compounds

These derivatives are also suitable for the formation of new heterocyclic compounds. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been utilized for the synthesis of various heterocyclic compounds like oxirane, oxazoles, pyrazoles, pyridines, pyrimidines, and pyran (Singh et al., 2014).

4. Analysis of Hydrogen Bonding and Interactions

This compound derivatives also facilitate the analysis of hydrogen bonding and molecular interactions. For instance, ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, another derivative, has been used to study dimer formation through hydrogen bonding, aiding in understanding the nature and strength of such interactions (Singh et al., 2013).

5. Chemical Reactivity and Electronic Structure Analysis

Derivatives of this compound are also used in the analysis of chemical reactivity and electronic structure. For instance, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied for its vibrational analysis and binding energy calculations, providing insights into the nature of intermolecular interactions and the reactivity of molecules (Singh et al., 2013).

Properties

IUPAC Name

ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)7(3)10-8/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUXFNQDUIJYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176411
Record name 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-45-3
Record name 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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